molecular formula C5H5ClO3S B6151234 5-methylfuran-3-sulfonyl chloride CAS No. 1307819-00-6

5-methylfuran-3-sulfonyl chloride

Cat. No.: B6151234
CAS No.: 1307819-00-6
M. Wt: 180.61 g/mol
InChI Key: VEWACFDWXLCMFV-UHFFFAOYSA-N
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Description

5-Methylfuran-3-sulfonyl chloride is a sulfonyl chloride derivative featuring a methyl-substituted furan ring. Sulfonyl chlorides are critical intermediates in organic synthesis, widely used for introducing sulfonate groups or as electrophilic reagents.

Properties

CAS No.

1307819-00-6

Molecular Formula

C5H5ClO3S

Molecular Weight

180.61 g/mol

IUPAC Name

5-methylfuran-3-sulfonyl chloride

InChI

InChI=1S/C5H5ClO3S/c1-4-2-5(3-9-4)10(6,7)8/h2-3H,1H3

InChI Key

VEWACFDWXLCMFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Scientific Research Applications

5-Methylfuran-3-sulfonyl chloride is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: It finds applications in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-methylfuran-3-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a good leaving group in substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 5-Methylfuran-3-sulfonyl Chloride : Contains a furan ring (5-membered oxygen heterocycle) with a methyl group at position 5 and a sulfonyl chloride group at position 3.
  • Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) : A linear sulfonyl chloride with a trifluoromethyl group, lacking a heterocyclic backbone .
  • 5-Chloro-3-Methyl-1-Benzofuran-2-Sulfonyl Chloride : Features a benzofuran ring (fused benzene and furan rings) with a chlorine substituent at position 5 and a methyl group at position 3 .

Physical and Chemical Properties

Property This compound (Inferred) Trifluoromethanesulfonyl Chloride 5-Chloro-3-Methyl-1-Benzofuran-2-Sulfonyl Chloride
Molecular Formula C₅H₅ClO₃S (hypothetical) CClF₃O₂S C₉H₆Cl₂O₃S
Molecular Weight ~182.61 (calculated) 168.52 265.12
Boiling Point Not available 29–32°C Not reported
Density Not available 1.583 g/mL Not reported
Reactivity Likely reactive at sulfonyl chloride site High electrophilicity due to -CF₃ group Stabilized by aromatic benzofuran ring

Biological Activity

5-Methylfuran-3-sulfonyl chloride is an organic compound classified as a sulfonyl chloride derivative of furan. Its unique structure, featuring a furan ring with a sulfonyl chloride substituent, grants it significant reactivity and potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies pertaining to this compound, drawing from diverse sources.

This compound is characterized by its electrophilic nature due to the presence of the sulfonyl chloride group. This feature allows it to participate in nucleophilic substitution reactions, making it a valuable reagent in medicinal chemistry and biochemical research.

Structural Characteristics

  • Molecular Formula : C6_6H7_7ClO2_2S
  • CAS Number : 1307819-00-6
  • Molecular Weight : 178.64 g/mol

The biological activity of this compound primarily arises from its ability to covalently modify proteins. The sulfonyl chloride group can react with nucleophilic sites on amino acids such as serine, cysteine, and lysine, leading to irreversible inhibition or modification of enzymatic activities.

Key Mechanisms:

  • Covalent Bond Formation : The sulfonyl chloride can form stable covalent bonds with nucleophiles in proteins, altering their function.
  • Inhibition of Enzymatic Activity : By modifying active site residues, this compound can inhibit enzymes critical for various biological processes.

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities, particularly in inhibiting specific enzymes and potentially serving as a therapeutic agent.

In Vitro Studies

  • Enzyme Inhibition : Studies have shown that compounds similar to this compound can inhibit serine proteases effectively. For instance, the sulfonamide group is known for its ability to form hydrogen bonds with enzyme active sites, thereby inhibiting their activity.
  • Bactericidal Properties : Related compounds have been identified with potent bactericidal effects against various bacterial strains, suggesting potential applications in antimicrobial therapies.

Study on Enzyme Inhibition

A study investigating the inhibitory effects of sulfonyl chlorides on serine proteases found that modifications at the furan ring significantly influenced the potency of these compounds. The findings indicated that this compound could serve as a lead compound for developing new protease inhibitors .

Antimicrobial Activity

Research conducted on related sulfonyl compounds highlighted their effectiveness against lactic acid bacteria and other pathogens. This suggests that this compound may also possess similar antimicrobial properties, warranting further investigation into its potential as an antibiotic agent.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other sulfonyl compounds:

CompoundBiological ActivityNotes
This compound Enzyme inhibition; potential antimicrobialElectrophilic nature allows for protein modification
Phenylmethanesulfonyl fluoride (PMSF) Serine protease inhibitorCommonly used in biochemical assays
4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) Serine protease inhibitorSimilar mechanism; distinct reactivity

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